molecular formula C9H10BrNO2 B13572270 Ethyl 2-(4-bromopyridin-3-yl)acetate

Ethyl 2-(4-bromopyridin-3-yl)acetate

Cat. No.: B13572270
M. Wt: 244.08 g/mol
InChI Key: OWKUWSKVXSATGR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromopyridin-3-yl)acetate is a brominated pyridine derivative of interest in synthetic organic chemistry and pharmaceutical research. The bromine atom at the 4-position of the pyridine ring and the ester-functionalized acetate side chain at the 3-position make it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . It also serves as a precursor for further functionalization, including hydrolysis to carboxylic acids or transesterification. Researchers value this compound for exploring structure-activity relationships in medicinal chemistry campaigns. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the safety data sheet for proper handling information. For specific molecular weight, structure, and detailed safety data, resources like PubChem can be consulted .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 2-(4-bromopyridin-3-yl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3

InChI Key

OWKUWSKVXSATGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound primarily involves the functionalization of pyridine derivatives via bromination and esterification steps. The key synthetic challenge is the selective bromination at the 4-position of the pyridine ring while preserving the acetate functionality.

Synthetic Routes and Reaction Conditions

There are several documented approaches to synthesize this compound, which include:

  • Route 1: Bromination of Ethyl 2-(pyridin-3-yl)acetate

    This method involves the selective bromination of the pyridine ring in ethyl 2-(pyridin-3-yl)acetate using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or phosphorus oxybromide (POBr3) under controlled conditions. The reaction is typically conducted in an organic solvent such as dichloromethane, chloroform, or polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50 °C to 120 °C.

    The bromination is usually regioselective for the 4-position due to electronic and steric effects of the pyridine ring and the acetate substituent. The reaction is often catalyzed or initiated by radical initiators such as azobisisobutyronitrile (AIBN) when NBS is used.

  • Route 2: Bromination of 4-pyridylacetic acid followed by Esterification

    In this approach, 4-pyridylacetic acid is first brominated at the 4-position using NBS or other brominating agents under reflux conditions. The resulting 4-bromo-3-pyridylacetic acid is then esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via Fischer esterification to yield this compound.

  • Route 3: Direct Coupling Reactions

    Modern synthetic methods may employ palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) starting from halogenated pyridine derivatives and ethyl acetate-containing boronic acids or esters. However, this method is less common for this specific compound but is applicable for related derivatives.

Typical Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Notes
Bromination Bromine, NBS, or POBr3; AIBN (initiator) DCM, chloroform, DMF, or DMSO 50–120 °C Controlled addition to avoid over-bromination
Esterification Ethanol + acid catalyst (H2SO4, p-TsOH) Ethanol or refluxing solvent Reflux (~78 °C) Fischer esterification or alternative methods
Work-up and Purification Extraction, washing, drying, chromatography Ethyl acetate, water Ambient Purification by column or recrystallization

Industrial Production Considerations

In industrial settings, the synthesis of this compound often utilizes continuous flow reactors to optimize reaction control, safety, and scalability. Automated systems enable precise control over reagent addition, temperature, and reaction time, which enhances yield and purity. Quality control is typically performed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure batch consistency.

Reaction Mechanism and Analysis

Bromination Mechanism

The bromination of the pyridine ring generally proceeds via electrophilic aromatic substitution or radical substitution depending on the brominating agent used. NBS in the presence of radical initiators favors radical bromination at the benzylic or activated positions, while bromine or phosphorus oxybromide reagents favor electrophilic substitution on the aromatic ring.

Esterification Mechanism

Esterification follows the classic acid-catalyzed nucleophilic acyl substitution, where the carboxylic acid group is protonated, making it more electrophilic and susceptible to nucleophilic attack by ethanol, followed by dehydration to form the ester bond.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Temperature Range Key Notes
Bromination of ester Ethyl 2-(pyridin-3-yl)acetate Br2, NBS, POBr3 DCM, DMF, DMSO 50–120 °C Regioselective bromination at 4-position
Bromination + Esterification 4-pyridylacetic acid NBS, Br2 Ethanol (for esterification) Reflux (~78 °C) Two-step process, bromination then esterification
Coupling reactions Halogenated pyridine derivatives Pd catalysts, boronic acids THF, DMF 50–100 °C Less common for this compound, more for analogues

Research Findings and Applications

This compound is widely used as an intermediate in the synthesis of pharmacologically active compounds. Its bromine substituent allows for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the development of diverse derivatives with potential biological activities.

Studies have demonstrated that derivatives of this compound exhibit antimicrobial, enzyme inhibitory, and receptor-binding properties, making it valuable in drug discovery and agrochemical research.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromopyridin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine or 4-thiopyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 4-bromopyridine-3-acetic acid.

Scientific Research Applications

Ethyl 2-(4-bromopyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application, such as drug development or biochemical research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Observations:

Positional Isomerism : Ethyl 2-(4-bromopyridin-3-yl)acetate differs from its 2-bromo (e.g., CAS 1060814-91-6) and 3-bromo analogues in the pyridine substitution pattern. These positional changes significantly alter electronic properties and steric hindrance, impacting reactivity and binding in synthetic applications .

Heterocyclic vs.

Electron-Withdrawing Groups : Compounds like Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (Cl and CF₃ substituents) show higher predicted acidity (pKa ~9.15) compared to brominated analogues, suggesting stronger electron-withdrawing effects .

Physicochemical and Crystallographic Properties

  • The bromine atom’s size and polarizability likely enhance crystal packing efficiency.
  • Density and Solubility: Predicted densities for trifluoromethyl-substituted analogues (~1.386 g/cm³) suggest that brominated pyridine esters may have higher densities than non-halogenated counterparts due to increased molecular weight.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(4-bromopyridin-3-yl)acetate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Bromination-Esterification Route : Brominate 4-pyridylacetic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator under reflux in a solvent like CCl₄ or CHCl₃. Subsequent esterification with ethanol in the presence of H₂SO₄ or DCC/DMAP yields the target compound .
  • One-Pot Multicomponent Reactions : Adapt methods from analogous pyridine derivatives (e.g., refluxing with ethyl cyanoacetate, aldehydes, and ammonium acetate in ethanol for 10–20 hours, followed by crystallization) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol mixtures) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) to confirm ester groups, pyridine ring substitution, and bromine position. Compare with databases like PubChem .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 244.09 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals (e.g., from ethyl acetate/petroleum ether) and analyze using SHELXL/ORTEP-3 .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) for single-crystal X-ray diffraction. Collect data up to 2θ > 50° to ensure high resolution .
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the TWIN/BASF commands for twinned crystals. Final R1 values should be < 0.05 for high-quality datasets .
  • Validation : Cross-check bond lengths/angles against similar structures in the Cambridge Structural Database (CSD). Use PLATON to detect voids or disorder .

Q. What is the impact of halogen substitution (e.g., Br vs. Cl) on the reactivity and bioactivity of pyridine acetate derivatives?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs (e.g., Ethyl 2-(3-chloropyridin-4-yl)acetate) using analogous halogenation protocols. Compare yields and reaction kinetics .
  • Biological Assays : Test anticancer activity (e.g., IC₅₀ in MTT assays) and compare with brominated analogs. Bromine’s larger atomic radius may enhance π-stacking in enzyme active sites .
  • DFT Calculations : Model electronic effects (e.g., Hammett σ values) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can side reactions during synthesis (e.g., dehalogenation or ester hydrolysis) be minimized?

  • Methodology :

  • Reaction Condition Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Optimize temperature (e.g., 0°C for acyl chloride formation) .
  • Catalyst Selection : Employ Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling reactions .
  • Purification Strategies : Use flash chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate byproducts .

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